2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
Description
The compound 2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a tetrahydroisoquinolinone derivative characterized by two key structural features:
2-methylbenzyl substitution at position 2 of the tetrahydroisoquinolinone core.
A 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy group at position 3.
The tetrahydroisoquinolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-20-8-2-3-10-22(20)18-29-17-15-23-24(28(29)32)12-6-14-26(23)33-19-27(31)30-16-7-11-21-9-4-5-13-25(21)30/h2-6,8-10,12-14H,7,11,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPWUGJTWYDRAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the quinoline moiety and the methylphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce different tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate.
Industry: It might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroisoquinolinone Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : Halogenated derivatives (e.g., bromine in , chlorine in ) exhibit higher logP values compared to the target compound. The 2-methylbenzyl group in the target balances moderate lipophilicity with membrane permeability.
- Metabolic Stability: Fluorinated analogs (e.g., ) resist oxidative metabolism better due to C-F bond strength. The target’s tetrahydroquinoline group may slow metabolism via steric hindrance.
- Solubility: Smaller substituents (e.g., methoxy in ) improve aqueous solubility, whereas bulky groups (e.g., tetrahydroquinoline in the target) may reduce it.
Biological Activity
The compound 2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one belongs to the class of tetrahydroisoquinoline (THIQ) derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
Tetrahydroisoquinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The specific compound exhibits notable pharmacological properties that warrant further investigation.
Antimicrobial Activity
Recent studies have demonstrated that THIQ derivatives possess significant antimicrobial activity. For instance, a series of THIQ analogs were evaluated for their efficacy against various bacterial strains. One study reported that certain THIQ compounds exhibited synergistic effects when combined with standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity Against MRSA | Synergistic Effect with Cefuroxime |
|---|---|---|
| Compound 129 | High | Yes |
| Compound 138 | Moderate | Yes |
| Compound 139 | High | No |
Neuroprotective Effects
The neuroprotective potential of THIQ derivatives has also been investigated. Research indicates that these compounds can modulate signaling pathways associated with neurodegenerative diseases. For example, compounds with a tetrahydroisoquinoline moiety have been shown to activate the intrinsic apoptosis pathway in neuronal cells, suggesting a role in neuroprotection .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Modifications in the chemical structure can significantly influence their pharmacological profiles.
Key Findings from SAR Studies
- Substituent Effects : The presence and position of substituents on the aromatic ring influence antimicrobial activity. For example, fluorine and chlorine substituents enhance activity against Gram-positive bacteria .
- Functional Groups : The introduction of various functional groups can improve solubility and bioavailability, which are critical for therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
In a comparative study of THIQ derivatives, compound 138 was found to be more effective against Gram-positive bacteria than its analogs. The study utilized a lethal concentration (LC50) assessment to determine efficacy:
- Compound 138 : LC50 = 0.2421 μg/mL
- Ivermectin (control) : LC50 = 0.2474 μg/mL
This indicates that compound 138 has comparable efficacy to established antimicrobial agents .
Case Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective mechanisms of tetrahydroisoquinoline derivatives showed that they could inhibit apoptosis in human cancer cell lines by modulating ERK1/2 and p38-MAPK signaling pathways . This suggests potential applications in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-[(2-methylphenyl)methyl]-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling tetrahydroisoquinoline derivatives with activated oxy-ether intermediates. For example, analogous compounds (e.g., 1-Tosyl-2,3-dihydroquinolin-4(1H)-one) are synthesized via nucleophilic substitution or Grignard reactions in anhydrous THF, followed by hydrolysis and purification via column chromatography . Purity optimization requires rigorous solvent selection (e.g., dichloromethane for extraction), recrystallization, and validation via HPLC (>98% purity) or NMR to confirm structural integrity .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key steps include:
- Melting Point : Differential scanning calorimetry (DSC) to determine thermal stability (e.g., 94.6–95.2 °C for analogous tetrahydroquinoline derivatives) .
- Spectroscopy : ¹H/¹³C-NMR to confirm substituent positions and IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass Spectrometry : HRMS for exact mass verification (e.g., ±0.001 Da accuracy) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Compatibility testing with common lab materials (e.g., glass vs. plastic) is advised to avoid degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Cross-validate findings using:
- In vitro/in vivo correlation : Compare enzyme inhibition (e.g., IC₅₀) in cell-free assays vs. animal models, adjusting for bioavailability factors like logP (target range: 2–5 for CNS penetration).
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in split-plot designs, as seen in agricultural chemical studies .
- Theoretical alignment : Link discrepancies to receptor polymorphism or metabolic pathways using frameworks like the "quadripolar model" to integrate epistemological and technical variables .
Q. What experimental designs are optimal for studying the compound’s environmental fate and ecological risks?
- Methodological Answer : Adopt a tiered approach:
- Lab-scale : Assess hydrolysis/photolysis rates under controlled pH/UV conditions (e.g., OECD 111 guidelines).
- Ecosystem modeling : Use randomized block designs with split-split plots to simulate environmental compartments (e.g., soil, water) and measure bioaccumulation in biotic systems .
- Risk assessment : Apply probabilistic models (e.g., Monte Carlo simulations) to estimate NOEC (No Observed Effect Concentration) thresholds .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Structure-activity relationships (SAR) : Map substituent effects (e.g., 2-methylphenyl vs. methoxy groups) on target binding using molecular docking (e.g., AutoDock Vina) and validate via X-ray crystallography .
- Mechanistic studies : Link the compound’s tetrahydroisoquinoline core to known modulators of GPCRs or kinase pathways, using competitive binding assays .
- Translational relevance : Align findings with clinical endpoints (e.g., IC₅₀ vs. plasma concentration) using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Methodological Notes
- Data Validation : Cross-reference chromatographic (HPLC) and spectral (NMR) data with reference standards (e.g., EP/JP pharmacopeia guidelines) to mitigate batch variability .
- Ethical Compliance : Follow REACH and OECD guidelines for ecotoxicology studies, ensuring waste disposal via licensed incineration facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
